4-(1-Amino-2-methylpropan-2-yl)-3-methyloxan-4-ol is a chemical compound characterized by the molecular formula and a molecular weight of approximately 173.26 g/mol. This compound features a unique oxane ring structure, which contributes to its distinct chemical properties and potential applications in various scientific fields. It is classified as an amino alcohol due to the presence of both an amino group and an alcohol functional group.
The compound can be synthesized through various chemical methods, with hydrogenation of 2-aminoisobutyric acid or its esters being one of the common approaches. Additionally, it is available from chemical suppliers and research laboratories focused on organic synthesis.
4-(1-Amino-2-methylpropan-2-yl)-3-methyloxan-4-ol is classified under organic compounds, specifically as a member of the amino alcohols category. Its structural features include an oxane ring and an amino group, which are significant for its reactivity and interactions in biological systems.
The synthesis of 4-(1-Amino-2-methylpropan-2-yl)-3-methyloxan-4-ol can be achieved through several methods:
In industrial settings, large-scale production may utilize continuous flow systems and advanced purification techniques such as crystallization and chromatography to achieve high purity levels. Reaction conditions are optimized to maximize yield while minimizing by-products.
The molecular structure of 4-(1-Amino-2-methylpropan-2-yl)-3-methyloxan-4-ol includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 173.26 g/mol |
IUPAC Name | 4-(1-amino-2-methylpropan-2-yl)-3-methyloxan-4-ol |
InChI | InChI=1S/C9H19NO2/c1-6(10)7(11)8(5)9(12)4/h6,10H,1H3,(H,11,12) |
InChI Key | NLVPKYJQIOOEEF-UHFFFAOYSA-N |
Canonical SMILES | CC1COCCC1(C(C)(C)CN)O |
4-(1-Amino-2-methylpropan-2-yl)-3-methyloxan-4-ol can undergo various chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions can include various oxidized, reduced, and substituted derivatives that may have different functional properties.
The mechanism of action for 4-(1-Amino-2-methylpropan-2-yl)-3-methyloxan-4-ol involves its interaction with specific molecular targets within biological systems. The compound can act as an enzyme inhibitor or activator, modulating enzymatic activity through binding at active sites or allosteric sites. This interaction leads to conformational changes in target enzymes, influencing various biochemical processes.
The compound exhibits typical physical properties associated with organic molecules:
Relevant chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in polar solvents like water |
These properties are crucial for understanding how the compound behaves under different conditions and its potential applications in research.
4-(1-Amino-2-methylpropan-2-yl)-3-methyloxan-4-ol has diverse applications across several scientific fields:
This compound's unique structure and reactivity make it valuable for ongoing research and development across multiple disciplines.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2